1-(2-Ethoxyethyl)azetidin-3-ol

Lipophilicity Drug Discovery Medicinal Chemistry

1-(2-Ethoxyethyl)azetidin-3-ol (CAS 1486334-23-9) is a 1-substituted azetidin-3-ol derivative with the molecular formula C₇H₁₅NO₂ and a molecular weight of 145.2 g/mol. This compound is a four-membered nitrogen-containing heterocycle that serves as a versatile small molecule scaffold in pharmaceutical and agrochemical research.

Molecular Formula C7H15NO2
Molecular Weight 145.2 g/mol
CAS No. 1486334-23-9
Cat. No. B1428934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Ethoxyethyl)azetidin-3-ol
CAS1486334-23-9
Molecular FormulaC7H15NO2
Molecular Weight145.2 g/mol
Structural Identifiers
SMILESCCOCCN1CC(C1)O
InChIInChI=1S/C7H15NO2/c1-2-10-4-3-8-5-7(9)6-8/h7,9H,2-6H2,1H3
InChIKeyBSRJVRHLBJULBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Ethoxyethyl)azetidin-3-ol (CAS 1486334-23-9): A Strategic Azetidine Building Block for Optimized Drug Discovery Scaffolds


1-(2-Ethoxyethyl)azetidin-3-ol (CAS 1486334-23-9) is a 1-substituted azetidin-3-ol derivative with the molecular formula C₇H₁₅NO₂ and a molecular weight of 145.2 g/mol . This compound is a four-membered nitrogen-containing heterocycle that serves as a versatile small molecule scaffold in pharmaceutical and agrochemical research . It is typically supplied as a liquid [1] and is primarily utilized as a key intermediate in the synthesis of more complex molecules, particularly those targeting central nervous system disorders .

The Critical Role of N-Substituent Engineering in 1-(2-Ethoxyethyl)azetidin-3-ol: Why Its Ether-Tailored Profile Precludes Simple Analog Replacement


In-class substitution of 1-(2-ethoxyethyl)azetidin-3-ol with other 1-alkyl or unsubstituted azetidin-3-ols is not feasible due to the profound impact of the N-substituent on key physicochemical and safety properties. The 2-ethoxyethyl group directly modulates lipophilicity, as evidenced by a calculated LogP of -0.30 , which is significantly higher than that of the parent azetidin-3-ol (LogP = -0.72) [1]. This alteration in LogP impacts solubility, membrane permeability, and, consequently, the compound's utility in different biological assays or synthetic protocols. Furthermore, the specific substituent influences hazard classification, with this compound presenting a distinct safety profile (GHS07: Harmful/Irritant) compared to flammable analogs like 1-propylazetidin-3-ol (GHS02: Flammable) . These quantifiable differences underscore the necessity for precise compound selection in research and development.

1-(2-Ethoxyethyl)azetidin-3-ol: A Quantitative Comparative Analysis of Key Differentiating Properties Against Closest Analogs


Lipophilicity Advantage: 1-(2-Ethoxyethyl)azetidin-3-ol vs. Unsubstituted Azetidin-3-ol

The 2-ethoxyethyl N-substituent on the azetidine ring increases lipophilicity compared to the unsubstituted parent compound. Specifically, 1-(2-ethoxyethyl)azetidin-3-ol has a vendor-reported LogP of -0.30 , whereas azetidin-3-ol (CAS 45347-82-8) has a database-reported LogP of -0.7207 [1]. This represents an increase of approximately 0.42 LogP units, which corresponds to a roughly 2.6-fold increase in partition coefficient (assuming a log-linear relationship).

Lipophilicity Drug Discovery Medicinal Chemistry

Differentiated Safety Profile: Non-Flammable Classification vs. Flammable 1-Propylazetidin-3-ol Analog

Procurement decisions in laboratory and pilot-scale synthesis are influenced by safety classifications. 1-(2-Ethoxyethyl)azetidin-3-ol is classified solely as harmful/irritant (GHS07), carrying hazard statements H302, H315, H319, and H335 . In direct contrast, the close analog 1-propylazetidin-3-ol (CAS 1340301-52-1) is classified as both harmful/irritant (GHS07) and flammable (GHS02), with the additional hazard statement H226: 'Flammable liquid and vapour' .

Chemical Safety Process Chemistry Laboratory Handling

Commercial Availability: 1-(2-Ethoxyethyl)azetidin-3-ol Offers High Purity (98%) Comparable to Premium Analogs

High purity is critical for reproducible synthetic outcomes. 1-(2-Ethoxyethyl)azetidin-3-ol is commercially available with a specified purity of 98% from a major supplier . This level of purity is comparable to that of other premium 1-substituted azetidin-3-ols, such as 1-propylazetidin-3-ol (also 98% purity) and 1-benzylazetidin-3-ol (98% purity) , while exceeding the 95% minimum specification offered by some vendors for this compound and for azetidin-3-ol [1].

Chemical Purity Procurement Synthetic Chemistry

Optimal Scientific and Industrial Applications for 1-(2-Ethoxyethyl)azetidin-3-ol Based on Its Quantifiable Differentiation


Medicinal Chemistry Campaigns Targeting CNS Disorders

The balanced lipophilicity of 1-(2-Ethoxyethyl)azetidin-3-ol (LogP = -0.30) positions it as an optimal scaffold for designing blood-brain barrier (BBB) penetrant compounds. Its higher LogP compared to the parent azetidin-3-ol (LogP = -0.72) [1] suggests enhanced passive permeability, a critical attribute for CNS drug candidates. The compound's role as a key intermediate in synthesizing pharmaceuticals for central nervous system disorders is well-documented , making it a strategic choice for medicinal chemists developing novel therapeutics for neurological conditions.

Safe Scale-Up and Process Chemistry

For synthetic route development and scale-up, the non-flammable classification of 1-(2-Ethoxyethyl)azetidin-3-ol (GHS07 only, no GHS02) offers a distinct operational advantage over flammable analogs like 1-propylazetidin-3-ol (GHS02) . This safety profile simplifies process safety assessments, reduces the need for specialized explosion-proof equipment, and lowers insurance and storage costs, making it a preferred intermediate for larger-scale production in pharmaceutical and agrochemical manufacturing.

High-Throughput Screening and Fragment-Based Drug Discovery

The high commercial purity (98%) and well-defined physicochemical profile of 1-(2-Ethoxyethyl)azetidin-3-ol make it an excellent candidate for inclusion in high-throughput screening (HTS) libraries and fragment-based drug discovery (FBDD) campaigns. Its reliable purity ensures that assay results are attributable to the compound itself rather than impurities. The molecule's moderate lipophilicity and hydrogen-bonding capacity (3 H-bond acceptors, 1 H-bond donor) are within desirable ranges for fragment-like molecules, increasing its potential for generating high-quality hits that can be optimized into lead compounds.

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